molecular formula C26H37N5O4 B2394600 8-(azepan-1-yl)-7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 923157-18-0

8-(azepan-1-yl)-7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2394600
CAS No.: 923157-18-0
M. Wt: 483.613
InChI Key: UASKYCVUHBPVLN-UHFFFAOYSA-N
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Description

The compound 8-(azepan-1-yl)-7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by a complex substitution pattern. Its structure includes:

  • A purine-2,6-dione core with methyl groups at positions 1 and 2.
  • An azepane (7-membered saturated nitrogen heterocycle) substituent at position 6.
  • A 2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl chain at position 5.

This compound likely exhibits unique physicochemical properties due to its bulky substituents, such as altered solubility, bioavailability, and receptor-binding affinity compared to simpler purine derivatives.

Crystallographic analysis of such molecules typically employs tools like SHELXL for refinement and Mercury CSD for visualizing packing motifs and intermolecular interactions .

Properties

IUPAC Name

8-(azepan-1-yl)-7-[2-hydroxy-3-(5-methyl-2-propan-2-ylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O4/c1-17(2)20-11-10-18(3)14-21(20)35-16-19(32)15-31-22-23(28(4)26(34)29(5)24(22)33)27-25(31)30-12-8-6-7-9-13-30/h10-11,14,17,19,32H,6-9,12-13,15-16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASKYCVUHBPVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(CN2C3=C(N=C2N4CCCCCC4)N(C(=O)N(C3=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(azepan-1-yl)-7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex purine derivative with potential biological implications. Understanding its biological activity is crucial for exploring its therapeutic applications. This article reviews its synthesis, biological mechanisms, and potential therapeutic effects based on recent studies.

Synthesis

The synthesis of this compound involves multiple steps starting from simpler purine derivatives. The key steps generally include:

  • Formation of the Purine Core : The initial step involves the creation of a purine scaffold through standard organic reactions.
  • Substitution Reactions : The introduction of the azepan and isopropyl groups occurs through nucleophilic substitution reactions.
  • Hydroxylation : Hydroxyl groups are added to enhance solubility and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit key enzymes involved in purine metabolism, potentially affecting uric acid levels in the body. For instance, it may act as an inhibitor of xanthine oxidase, which is crucial in the degradation of purines to uric acid .
  • Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals, contributing to its potential neuroprotective effects .

Pharmacological Effects

Recent research has indicated various pharmacological effects associated with this compound:

  • Anti-inflammatory Activity : Studies have shown that compounds with similar structures can reduce inflammation markers in animal models, suggesting a potential role in treating conditions like gout and arthritis .
  • Neuroprotective Effects : The antioxidant properties may also extend to neuroprotection, with implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Inhibition of Uric Acid Production

A study investigated the effects of similar purine derivatives on uric acid production in patients with hyperuricemia. The results indicated that these compounds could significantly reduce uric acid levels by inhibiting xanthine oxidase activity, supporting their potential use in managing gout .

Case Study 2: Neuroprotective Effects

Research focusing on the neuroprotective properties of related compounds found that they could mitigate oxidative stress in neuronal cells. This suggests that the compound may offer protective benefits against neurodegeneration due to its ability to reduce reactive oxygen species (ROS) levels .

Comparative Analysis

PropertyCompound NameObserved Effect
Enzyme Inhibition8-(azepan-1-yl)-7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-...Inhibits xanthine oxidase
Antioxidant ActivitySimilar purine derivativesReduces oxidative stress
Anti-inflammatory EffectsRelated compoundsDecreases inflammation markers
NeuroprotectionRelated compoundsProtects neuronal cells from damage

Comparison with Similar Compounds

Structural Analogues in the Pyrimidine-Dione Family

The pyrimidine-dione derivatives described in (compounds 7 , 8 , and 9 ) share functional similarities but differ in core structure and substituents:

Feature Target Compound (Purine-Dione) Pyrimidine-Dione Analogues (7–9)
Core Structure Purine-2,6-dione (two fused rings) Pyrimidine-2,4-dione (single ring)
Position 1 Methyl group Methoxymethyl or methyl group
Position 3 Methyl group Methoxymethyl or absent
Position 5 Not substituted Methyl group
Side Chain 2-Hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl 3-Hydroxy-2-hydroxymethylpropyl

Key Differences:

  • The bulky 2-isopropyl-5-methylphenoxy group in the target compound may increase lipophilicity, impacting membrane permeability .

Pharmacokinetic and Physicochemical Properties (Hypothetical Analysis)

Property Target Compound Pyrimidine-Dione Analogues
Molecular Weight ~503.6 g/mol ~280–320 g/mol
LogP Estimated 3.5–4.2 (highly lipophilic) 1.8–2.5 (moderate lipophilicity)
Hydrogen Bond Donors 2 (hydroxy and NH groups) 2–3 (hydroxy and NH groups)
Solubility Low (due to bulky aryl groups) Moderate (shorter side chains)

The azepane ring in the target compound may confer metabolic stability compared to smaller heterocycles, as 7-membered rings are less prone to oxidative degradation.

Crystallographic and Computational Insights

  • SHELX and ORTEP-3 would be critical for resolving the compound’s conformation, particularly the stereochemistry of the hydroxypropylphenoxy side chain .
  • Mercury CSD could compare its crystal packing with analogues, highlighting differences in π-π stacking (purine vs. pyrimidine cores) and hydrogen-bonding networks .

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound’s purine core and substituents (e.g., azepan-1-yl, hydroxypropyl-phenoxy groups) dictate its interactions with biological targets. The hydroxypropyl-phenoxy moiety may enhance solubility and membrane permeability, while the azepan-1-yl group could modulate receptor binding kinetics. Methodologically, crystallographic analysis (via SHELX or Mercury ) and molecular docking studies are recommended to map steric/electronic interactions.

Q. How can researchers optimize the synthesis of this compound?

Synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Key steps include regioselective alkylation of the purine core and controlled hydroxylation of the propyl chain. To optimize yield, use Design of Experiments (DOE) to vary reaction parameters (temperature, solvent polarity, catalyst loading). Purification via column chromatography or recrystallization should be validated using HPLC and NMR .

Q. What analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy (1H/13C, 2D-COSY) for confirming substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (using SHELXL ) for absolute configuration determination.
  • HPLC-PDA for purity assessment (>95% required for biological assays) .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or target polymorphism. To resolve these:

  • Perform dose-response curves across multiple cell lines or enzyme isoforms.
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
  • Cross-validate findings with molecular dynamics simulations (e.g., GROMACS) to assess conformational flexibility .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this purine derivative?

SAR studies should focus on systematic modification of substituents:

  • Replace azepan-1-yl with smaller/larger cyclic amines to probe steric effects.
  • Vary the phenoxy group’s substituents (e.g., isopropyl, methyl) to assess hydrophobic/hydrophilic balance.
  • Use QSAR models (e.g., CoMFA/CoMSIA) to predict activity cliffs .

Q. How can crystallographic data improve the design of analogs with enhanced stability?

Analyze hydrogen-bonding networks and π-π stacking in the crystal lattice (via Mercury ). For example, the hydroxypropyl group’s orientation may influence solvation entropy. Modify substituents to strengthen intermolecular interactions (e.g., halogen bonding) while maintaining solubility .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

  • Standardize synthetic protocols (e.g., fixed reaction times, inert atmosphere).
  • Implement orthogonal analytical methods (e.g., LC-MS for purity, DSC for polymorph screening).
  • Use statistical tools (e.g., ANOVA) to identify critical quality attributes (CQAs) .

Q. How can researchers validate target engagement in complex biological systems?

Employ:

  • Cellular thermal shift assays (CETSA) to confirm target binding in lysates.
  • Photoaffinity labeling with a radiolabeled analog for pull-down experiments.
  • CRISPR-Cas9 knockout models to correlate target expression with activity .

Methodological Considerations

Q. What computational tools are recommended for predicting metabolic pathways?

Use MetaPrint2D or GLORYx to identify likely Phase I/II metabolism sites. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + LC-MS/MS) .

Q. How should researchers address solubility challenges in in vivo studies?

  • Optimize formulation using co-solvents (e.g., PEG 400) or cyclodextrin complexes.
  • Conduct pH-solubility profiling and particle size reduction via nano-milling .

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